3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid
Description
This compound features a benzodioxole moiety linked via a methyl group to a tert-butoxycarbonyl (Boc)-protected amino group, which is further attached to a propanoic acid backbone. The carboxylic acid terminus provides solubility in polar solvents and reactivity for conjugation or salt formation.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17(7-6-14(18)19)9-11-4-5-12-13(8-11)22-10-21-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSYBGOFHBEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the benzodioxole derivative with propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzodioxole group in the target compound enhances lipophilicity compared to pyridinyl or thiazolyl analogues, which may improve blood-brain barrier penetration .
- Functional Group Impact : The methyl ester derivative () exhibits higher lipophilicity than the carboxylic acid form, favoring passive membrane diffusion but requiring hydrolysis for activation .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound increases aqueous solubility relative to ester derivatives (e.g., ) but reduces cell permeability compared to neutral esters .
- Stability : Boc-protected amines (common in all listed analogues) resist nucleophilic attack under basic conditions but are cleaved under acidic conditions (e.g., trifluoroacetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
